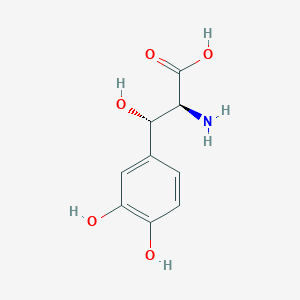
Erythro-beta,3-dihydroxy-DL-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythro-beta,3-dihydroxy-DL-tyrosine is a synthetic amino acid derivative. It is structurally related to tyrosine, an important amino acid involved in protein synthesis and various metabolic pathways. This compound is known for its role as an impurity in Droxidopa, a prodrug used to treat conditions like neurogenic orthostatic hypotension by converting to norepinephrine (noradrenaline) in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Erythro-beta,3-dihydroxy-DL-tyrosine typically involves the hydroxylation of tyrosine derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron or copper salts. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the beta and 3 positions of the tyrosine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques like crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Erythro-beta,3-dihydroxy-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are reactive intermediates in many biochemical processes.
Reduction: It can be reduced to form dihydroxy derivatives, which have different biological activities.
Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides in the presence of bases such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted tyrosine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Erythro-beta,3-dihydroxy-DL-tyrosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as an impurity in pharmaceutical formulations like Droxidopa.
Industry: Utilized in the production of specialty chemicals and as a research reagent.
Wirkmechanismus
The mechanism of action of Erythro-beta,3-dihydroxy-DL-tyrosine involves its conversion to active metabolites in the body. It acts as a precursor to norepinephrine, a neurotransmitter that plays a crucial role in regulating blood pressure and other physiological functions. The compound interacts with enzymes involved in the biosynthesis of catecholamines, leading to increased levels of norepinephrine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Droxidopa: A prodrug that converts to norepinephrine.
L-DOPA: A precursor to dopamine, another important neurotransmitter.
Tyrosine: The parent amino acid involved in protein synthesis and metabolic pathways.
Uniqueness
Erythro-beta,3-dihydroxy-DL-tyrosine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike L-DOPA, which primarily affects dopamine levels, this compound is more directly involved in the biosynthesis of norepinephrine.
Eigenschaften
Molekularformel |
C9H11NO5 |
|---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m0/s1 |
InChI-Schlüssel |
QXWYKJLNLSIPIN-YUMQZZPRSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H]([C@@H](C(=O)O)N)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



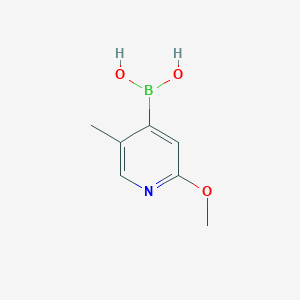
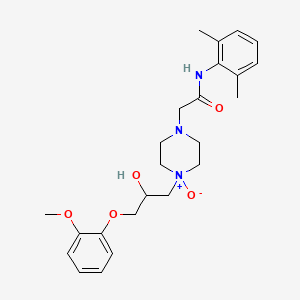
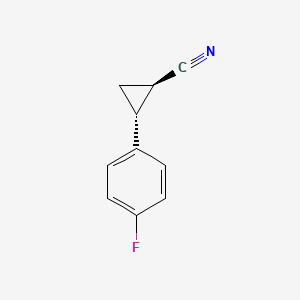
![(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
![2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15290635.png)
![4-[[[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl]amino]butanoic Acid](/img/structure/B15290640.png)
![(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B15290642.png)


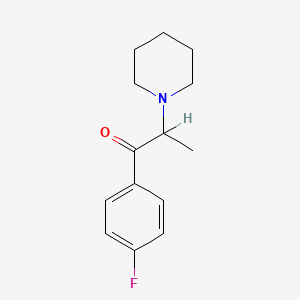
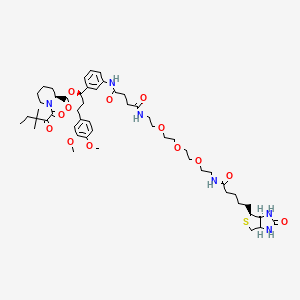
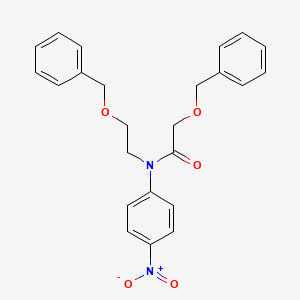
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)
